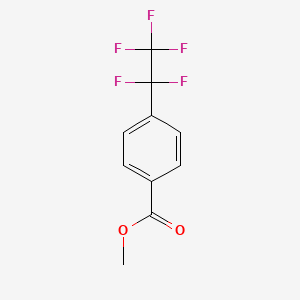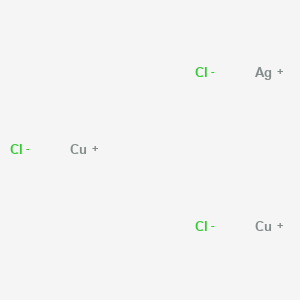
lambda3-Chloranylidenecopper; lambda3-chloranylidenesilver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda3-Chloranylidenecopper and lambda3-chloranylidenesilver are organometallic compounds that contain copper and silver, respectively, bonded to a chloranylidenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver typically involves the reaction of copper or silver salts with chloranylidenyl precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of specific solvents and temperature conditions to achieve high yields.
Industrial Production Methods
Industrial production of these compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring the purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form higher oxidation state species.
Reduction: They can be reduced to form lower oxidation state species.
Substitution: The chloranylidenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state metal complexes, while substitution reactions can yield a variety of organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used as catalysts in various organic reactions, including cross-coupling reactions and polymerization processes. Their unique electronic properties make them suitable for facilitating these reactions with high efficiency.
Biology
These compounds have potential applications in biological research, particularly in the development of new imaging agents and therapeutic compounds. Their ability to interact with biological molecules can be harnessed for targeted drug delivery and diagnostic purposes.
Medicine
In medicine, research is ongoing to explore the use of these compounds in the treatment of diseases. Their unique properties may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are used in the production of advanced materials, including conductive polymers and nanomaterials. Their ability to form stable complexes with various ligands makes them valuable in materials science.
Mecanismo De Acción
The mechanism of action of lambda3-chloranylidenecopper and lambda3-chloranylidenesilver involves their interaction with specific molecular targets. These interactions can lead to changes in the electronic structure of the compounds, facilitating various chemical reactions. The pathways involved may include electron transfer processes and coordination chemistry mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Lambda3-chloranylidenegold: Similar to lambda3-chloranylidenecopper and lambda3-chloranylidenesilver, but with gold as the central metal.
Lambda3-chloranylidenepalladium: Another similar compound with palladium as the central metal.
Uniqueness
Lambda3-chloranylidenecopper and lambda3-chloranylidenesilver are unique due to their specific electronic properties and reactivity. Compared to their gold and palladium counterparts, they may offer different catalytic activities and stability profiles, making them suitable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
AgCl3Cu2 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
silver;copper(1+);trichloride |
InChI |
InChI=1S/Ag.3ClH.2Cu/h;3*1H;;/q+1;;;;2*+1/p-3 |
Clave InChI |
BUZVTOQRRIJVEL-UHFFFAOYSA-K |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Cu+].[Cu+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



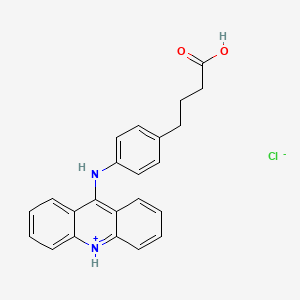
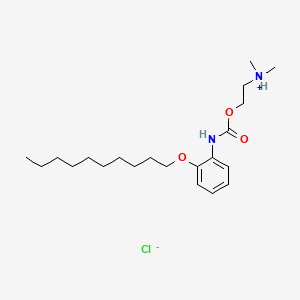
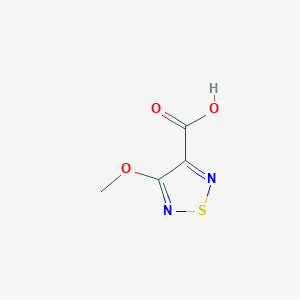
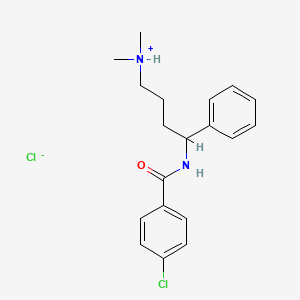
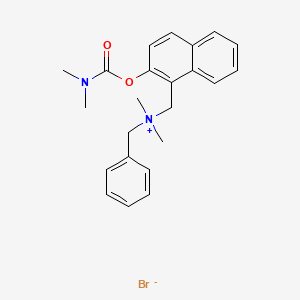
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
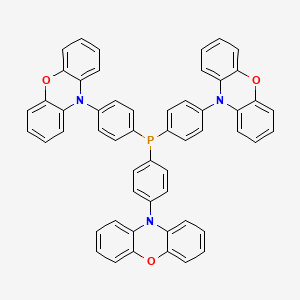
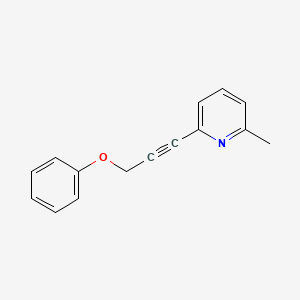
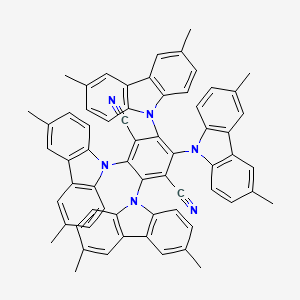
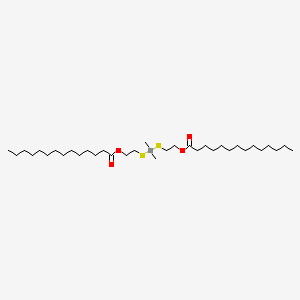
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
